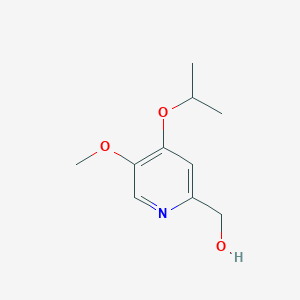

2-Hydroxymethyl-4-isopropoxy-5-methoxypyridine

Número de catálogo B8296201

Peso molecular: 197.23 g/mol

Clave InChI: WYBUKMFCAVAEHZ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07541466B2

Procedure details

To a stirred and heated (50° C.) solution of the product of step 1 (0.410 g, 2.08 mmol) in water (12 mL) was added, portionwise over 30 minutes, solid potassium permanganate (0.680 g, 4.30 mmol). Following the addition, reaction temperature was increased to 70° C. After 45 minutes the reaction was cooled to room temperature and treated with a solution of potassium hydroxide (0.230 g, 4.10 mmol) in water (6 mL) followed by a few drops of isopropanol. The mixture was stirred for about 5 minutes before filtering through Celite. The filtrate was concentrated to dryness under a nitrogen current. The resulting brown residue was dissolved in water (10 mL), adjusted to pH 2 with concentrated hydrochloric acid and extracted repeatedly with chloroform. The combined extracts were dried (sodium sulfate) and concentrated to afford 0.414 g (94%) of product as a pink-gray foam: 1H NMR (DMSO-d6) δ 8.23 (s, 1H), 7.5 8 (s, 1H), 4.81 (sept, J=6.0 Hz, 1H), 3.90 (s, 3H), 1.29 (d, J=6.0 Hz, 6H) ppm.

Name

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([O:9][CH:10]([CH3:12])[CH3:11])[C:6]([O:13][CH3:14])=[CH:5][N:4]=1.[Mn]([O-])(=O)(=O)=[O:16].[K+].[OH-].[K+]>O.C(O)(C)C>[CH:10]([O:9][C:7]1[C:6]([O:13][CH3:14])=[CH:5][N:4]=[C:3]([C:2]([OH:16])=[O:1])[CH:8]=1)([CH3:11])[CH3:12] |f:1.2,3.4|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0.68 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mn](=O)(=O)(=O)[O-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0.23 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

To a stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added, portionwise over 30 minutes

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition, reaction temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 45 minutes the reaction was cooled to room temperature

|

|

Duration

|

45 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for about 5 minutes

|

|

Duration

|

5 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

before filtering through Celite

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated to dryness under a nitrogen current

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting brown residue was dissolved in water (10 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted repeatedly with chloroform

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined extracts were dried (sodium sulfate)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)OC1=CC(=NC=C1OC)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.414 g | |

| YIELD: PERCENTYIELD | 94% | |

| YIELD: CALCULATEDPERCENTYIELD | 94.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |